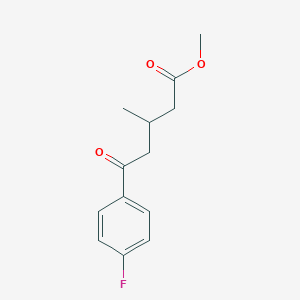
Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate
Vue d'ensemble
Description
Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate, also known as MFO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. MFO is a ketone derivative that belongs to the class of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to downregulate the expression of various oncogenes such as c-Myc and Bcl-2. Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate also activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate has been shown to affect various biochemical and physiological processes in cells. It has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and ultimately cell death. Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate also affects the expression of various genes involved in cell signaling and metabolism, leading to changes in cellular function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate's diverse biological activities make it a useful tool for studying various biochemical and physiological processes. However, one limitation of using Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate. One area of interest is the development of Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate derivatives with improved bioactivity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate and its potential applications in the treatment of various diseases. Finally, the use of Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate as a tool for studying cellular processes and signaling pathways is an area of ongoing research.
Applications De Recherche Scientifique
Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising activity against various cancer cell lines, including breast, lung, and colon cancer. Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate's anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Additionally, Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
methyl 5-(4-fluorophenyl)-3-methyl-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-9(8-13(16)17-2)7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULGJUBDLVCIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)F)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181649 | |
| Record name | Benzenepentanoic acid, 4-fluoro-β-methyl-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate | |
CAS RN |
1443306-85-1 | |
| Record name | Benzenepentanoic acid, 4-fluoro-β-methyl-δ-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentanoic acid, 4-fluoro-β-methyl-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-2-(1-naphthyl)vinyl]biphenyl](/img/structure/B1652377.png)
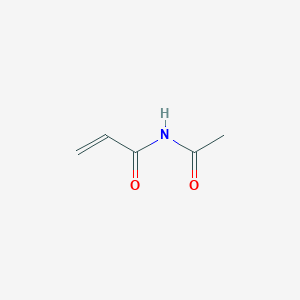

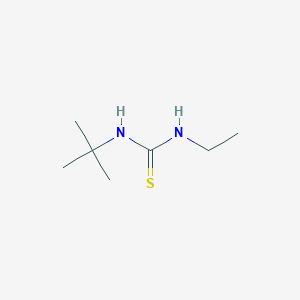
![Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate](/img/structure/B1652384.png)

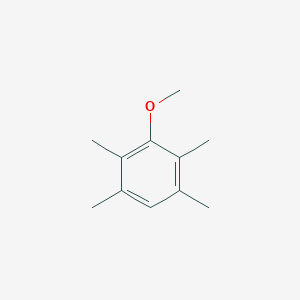
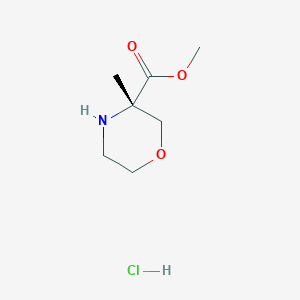
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B1652392.png)
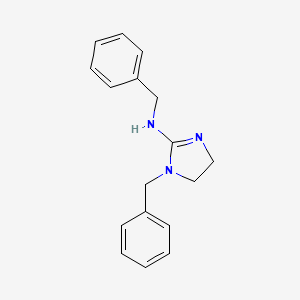
![4-[(1-Ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(4-fluorobenzyl)-2-piperazinone](/img/structure/B1652394.png)
![2-butyl-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B1652395.png)
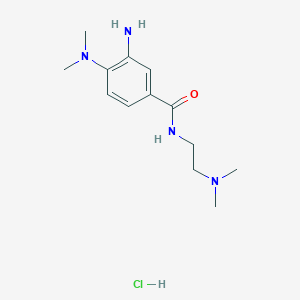
![Methyl 1-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B1652400.png)